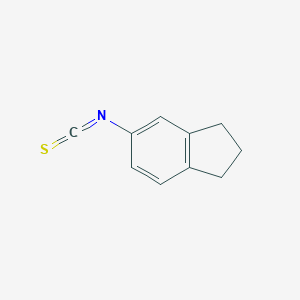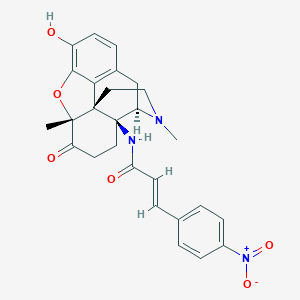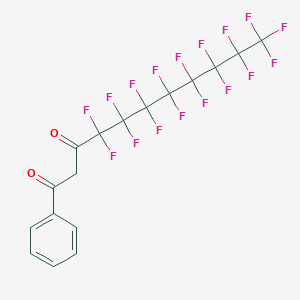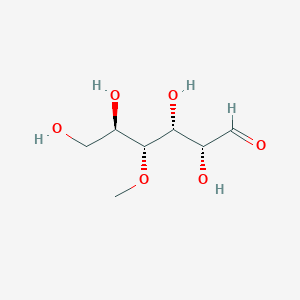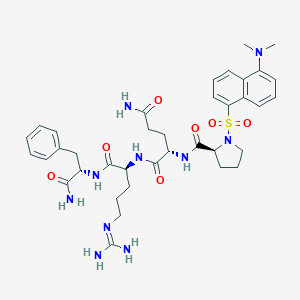
Dansyl-pqrfamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dansyl-prolyl-glutaminyl-arginyl-phenylalaninamide typically involves the stepwise assembly of the peptide chain using solid-phase peptide synthesis (SPPS). The dansyl group is introduced through the reaction of dansyl chloride with the amino group of the peptide . The reaction conditions often include the use of organic solvents such as dimethylformamide (DMF) and the presence of a base like triethylamine to facilitate the coupling reaction .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes as laboratory-scale synthesis but on a larger scale. This would involve automated peptide synthesizers and large-scale purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Dansyl-pqrfamide can undergo various chemical reactions, including:
Oxidation: The peptide can be oxidized under specific conditions, leading to the formation of disulfide bonds if cysteine residues are present.
Reduction: Reduction reactions can break disulfide bonds, if any, within the peptide.
Substitution: The dansyl group can participate in nucleophilic substitution reactions, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of disulfide-linked peptides, while reduction would yield free thiol-containing peptides .
Scientific Research Applications
Dansyl-pqrfamide has several applications in scientific research:
Chemistry: Used as a fluorescent probe for studying peptide interactions and conformations.
Biology: Employed in the labeling of proteins and peptides for fluorescence microscopy and flow cytometry.
Medicine: Potential use in diagnostic assays for detecting specific biomolecules.
Industry: Utilized in the development of biosensors and other analytical devices
Mechanism of Action
The mechanism of action of dansyl-prolyl-glutaminyl-arginyl-phenylalaninamide involves its ability to bind to specific molecular targets through its peptide sequence. The dansyl group provides a fluorescent signal that can be detected using various analytical techniques. This allows researchers to study the interactions and pathways involving the peptide .
Comparison with Similar Compounds
Similar Compounds
- Dansyl-glycyl-arginyl-phenylalaninamide
- Dansyl-alanyl-glutaminyl-arginyl-phenylalaninamide
- Dansyl-lysyl-glutaminyl-arginyl-phenylalaninamide
Uniqueness
Dansyl-pqrfamide is unique due to its specific peptide sequence, which imparts distinct binding properties and biological activities. The presence of the dansyl group also enhances its utility as a fluorescent probe compared to similar compounds .
Properties
CAS No. |
151870-87-0 |
|---|---|
Molecular Formula |
C37H50N10O7S |
Molecular Weight |
778.9 g/mol |
IUPAC Name |
(2S)-N-[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-2-[[(2S)-1-[5-(dimethylamino)naphthalen-1-yl]sulfonylpyrrolidine-2-carbonyl]amino]pentanediamide |
InChI |
InChI=1S/C37H50N10O7S/c1-46(2)29-15-6-13-25-24(29)12-7-17-31(25)55(53,54)47-21-9-16-30(47)36(52)44-27(18-19-32(38)48)35(51)43-26(14-8-20-42-37(40)41)34(50)45-28(33(39)49)22-23-10-4-3-5-11-23/h3-7,10-13,15,17,26-28,30H,8-9,14,16,18-22H2,1-2H3,(H2,38,48)(H2,39,49)(H,43,51)(H,44,52)(H,45,50)(H4,40,41,42)/t26-,27-,28-,30-/m0/s1 |
InChI Key |
LMBHTVLWOCQYCS-NUISNXNRSA-N |
SMILES |
CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)N3CCCC3C(=O)NC(CCC(=O)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC4=CC=CC=C4)C(=O)N |
Isomeric SMILES |
CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)N3CCC[C@H]3C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)N |
Canonical SMILES |
CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)N3CCCC3C(=O)NC(CCC(=O)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC4=CC=CC=C4)C(=O)N |
sequence |
PQRF |
Synonyms |
dansyl-PQRFamide dansyl-Pro-Gln-Arg-Phe-amide dansyl-prolyl-glutaminyl-arginyl-phenylalaninamide Dns-Pro-Gln-Arg-Phe-NH2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


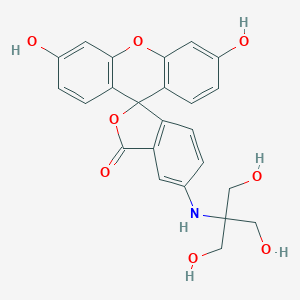
![2-Methyl-3,6-dihydrofuro[3,4-e]benzimidazol-8-one](/img/structure/B117432.png)
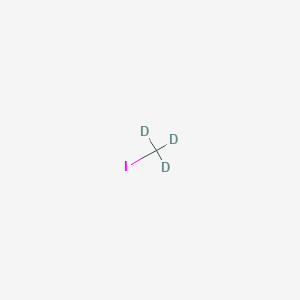
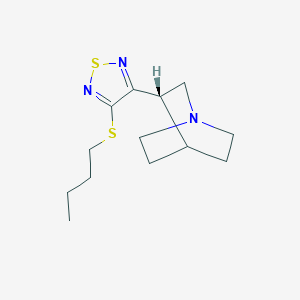
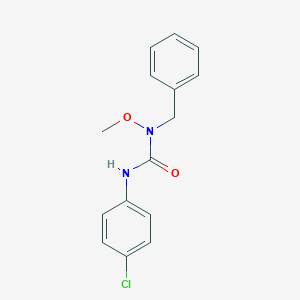
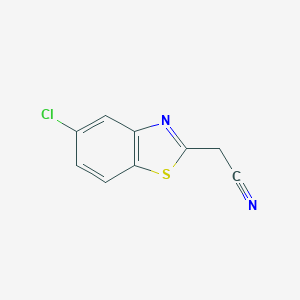
![(1R,5R)-1-propan-2-yl-3-oxabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B117450.png)
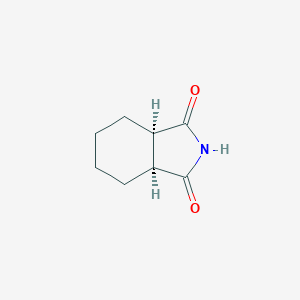

![2-[[4-[[2-(1,1-Dimethylethoxy)phenyl]amino]-6-(1-pyrrolidinyl)-1,3,5-triazin-2-yl]amino]ethanol](/img/structure/B117459.png)
